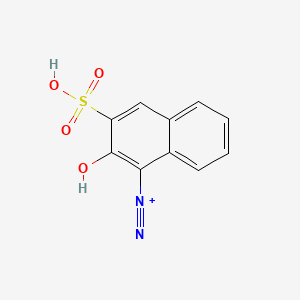
2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)pentan-1-one is an organic compound with a complex structure that includes both aromatic and silane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)pentan-1-one typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Grignard reaction to introduce the phenyl groups, followed by a hydrosilylation reaction to attach the triethoxysilyl group. The final step often involves a hydroxylation reaction to introduce the hydroxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts, such as platinum or palladium, can enhance the efficiency of the hydrosilylation step. Purification of the final product is typically achieved through techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)pentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triethoxysilyl group can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acidic or basic catalysts to facilitate the replacement of ethoxy groups.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various silane derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)pentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants due to its silane functionality.
Mécanisme D'action
The mechanism by which 2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)pentan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with cellular components such as proteins or DNA, leading to changes in cellular function. The triethoxysilyl group can form strong bonds with surfaces, making it useful in materials science for creating durable coatings and adhesives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-1,2-diphenyl-5-(trimethoxysilyl)pentan-1-one: Similar structure but with methoxy groups instead of ethoxy groups.
2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)hexan-1-one: Similar structure but with an additional carbon in the chain.
Uniqueness
2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)pentan-1-one is unique due to the combination of its hydroxy, diphenyl, and triethoxysilyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
114522-34-8 |
|---|---|
Formule moléculaire |
C23H32O5Si |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
2-hydroxy-1,2-diphenyl-5-triethoxysilylpentan-1-one |
InChI |
InChI=1S/C23H32O5Si/c1-4-26-29(27-5-2,28-6-3)19-13-18-23(25,21-16-11-8-12-17-21)22(24)20-14-9-7-10-15-20/h7-12,14-17,25H,4-6,13,18-19H2,1-3H3 |
Clé InChI |
GHYQXYQIOJCOII-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methylbenzenesulfonic acid;6-methylidenebicyclo[3.3.1]nonan-2-ol](/img/structure/B14298742.png)
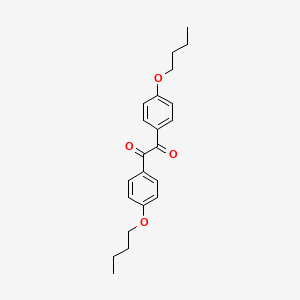
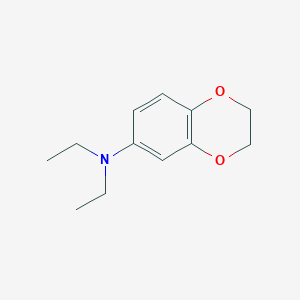
![Morpholine, 4-[bis(pentachlorophenyl)acetyl]-](/img/structure/B14298765.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-](/img/structure/B14298767.png)
![5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile](/img/structure/B14298768.png)
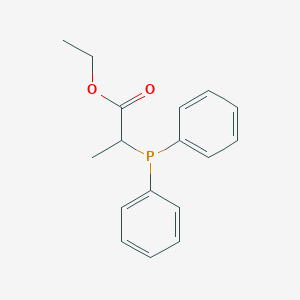
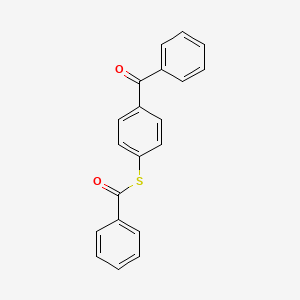
![8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B14298789.png)
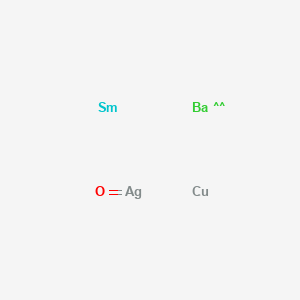
![Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane](/img/structure/B14298801.png)
